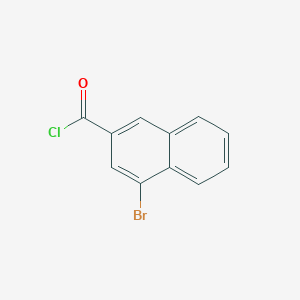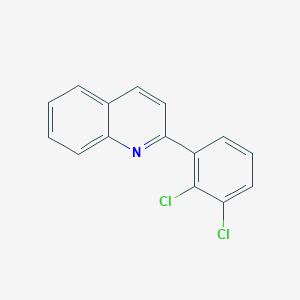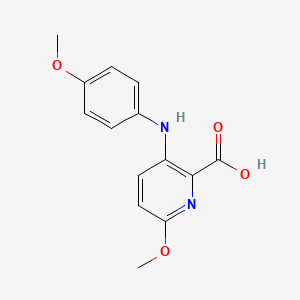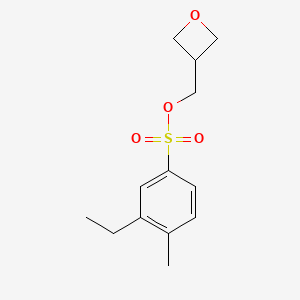![molecular formula C15H12O5 B11849408 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate CAS No. 922165-62-6](/img/structure/B11849408.png)
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate: is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused furan and chromene ring system, with a butyrate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Applications De Recherche Scientifique
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxy-7-oxo-7H-furo[3,2-g]chromen-4-yl β-D-glucopyranoside: A glycoside derivative with similar structural features.
3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid: Another furochromene derivative with distinct functional groups.
Uniqueness
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted applications in various fields of research and industry .
Propriétés
Numéro CAS |
922165-62-6 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
(7-oxofuro[3,2-g]chromen-9-yl) butanoate |
InChI |
InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3 |
Clé InChI |
OOFCMJNAJXXVRB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)







![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)



